cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid
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Overview
Description
cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by the presence of a cyclohexane ring, a benzoyl group, and a tetrafluoroethoxy substituent
Preparation Methods
The synthesis of cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoyl intermediate: This step involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid with a suitable reagent to form the benzoyl intermediate.
Cyclohexane ring formation: The benzoyl intermediate is then reacted with cyclohexanone under specific conditions to form the cyclohexane ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or cyclohexane ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical properties and applications.
Other benzoylcyclohexane carboxylic acids: Compounds with different substituents on the benzoyl or cyclohexane ring, which may exhibit different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2R)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4O4/c17-15(18)16(19,20)24-10-5-3-4-9(8-10)13(21)11-6-1-2-7-12(11)14(22)23/h3-5,8,11-12,15H,1-2,6-7H2,(H,22,23)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAVCSOFUMPHDD-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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